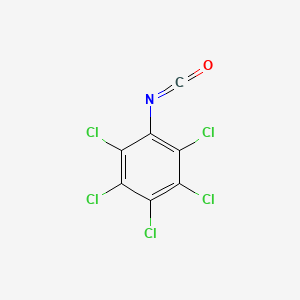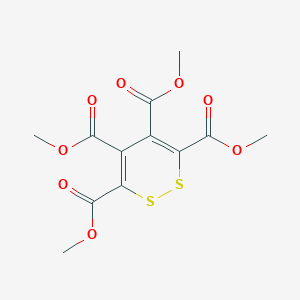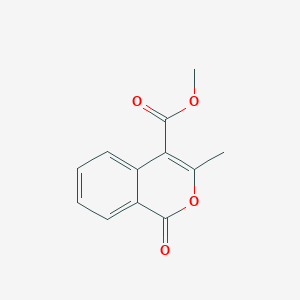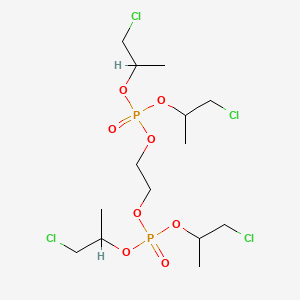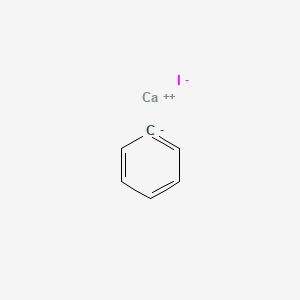
Calcium iodide benzenide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium iodide benzenide (1/1/1) is a unique compound that combines calcium iodide and benzenide in a 1:1:1 ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The combination of calcium iodide and benzenide results in a compound with distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium iodide benzenide (1/1/1) can be synthesized through several methods. One common approach involves the reaction of calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid to form calcium iodide. The resulting calcium iodide is then reacted with benzenide under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of calcium iodide benzenide (1/1/1) typically involves large-scale reactions using high-purity reagents. The process includes the careful control of reaction temperatures, pressures, and concentrations to ensure the purity and yield of the final product. Advanced techniques such as crystallization and purification are employed to obtain high-quality calcium iodide benzenide (1/1/1).
Analyse Des Réactions Chimiques
Types of Reactions
Calcium iodide benzenide (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert calcium iodide benzenide (1/1/1) into lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium iodide benzenide (1/1/1) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from reactions involving calcium iodide benzenide (1/1/1) depend on the specific reaction type. For example, oxidation reactions may yield iodinated benzenide derivatives, while reduction reactions can produce deiodinated compounds.
Applications De Recherche Scientifique
Calcium iodide benzenide (1/1/1) has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of calcium iodide benzenide (1/1/1) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium iodide benzenide (1/1/1) can be compared with other similar compounds, such as:
Calcium iodide: A simple ionic compound of calcium and iodine, used in various applications including photography and as a source of iodine in cat food.
Benzenide derivatives: Compounds containing the benzenide moiety, which exhibit diverse chemical and biological properties.
Uniqueness
The uniqueness of calcium iodide benzenide (1/1/1) lies in its combined properties of calcium iodide and benzenide
Propriétés
Numéro CAS |
24488-76-4 |
|---|---|
Formule moléculaire |
C6H5CaI |
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
calcium;benzene;iodide |
InChI |
InChI=1S/C6H5.Ca.HI/c1-2-4-6-5-3-1;;/h1-5H;;1H/q-1;+2;/p-1 |
Clé InChI |
VNQWVDUPMVNWEY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[C-]C=C1.[Ca+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






